molecular formula C26H26N2O4S B11418848 2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide

2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B11418848
M. Wt: 462.6 g/mol
InChI Key: VDXHUWAWEVSWAI-UHFFFAOYSA-N
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Description

2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazepine core, which is known for its biological activity, and is substituted with methoxyphenyl and methylphenyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiazepine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl and methylphenyl groups are then introduced through substitution reactions, often using reagents like methoxyphenyl isocyanate and methylphenyl acetic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

Major products from these reactions include quinones from oxidation, alcohols from reduction, and various substituted derivatives from electrophilic substitution.

Scientific Research Applications

2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzothiazepine core can interact with enzymes and receptors, modulating their activity. The methoxyphenyl and methylphenyl groups enhance its binding affinity and specificity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxyphenethyl alcohol

Uniqueness

2-[2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]-N-(4-METHYLPHENYL)ACETAMIDE stands out due to its benzothiazepine core, which imparts unique biological activity. The combination of methoxyphenyl and methylphenyl groups further enhances its chemical properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C26H26N2O4S

Molecular Weight

462.6 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H26N2O4S/c1-17-8-11-19(12-9-17)27-25(29)16-28-20-6-4-5-7-23(20)33-24(15-26(28)30)18-10-13-21(31-2)22(14-18)32-3/h4-14,24H,15-16H2,1-3H3,(H,27,29)

InChI Key

VDXHUWAWEVSWAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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